molecular formula C6H3BrCl2 B043179 1-Bromo-3,5-dichlorobenzene CAS No. 19752-55-7

1-Bromo-3,5-dichlorobenzene

Cat. No. B043179
CAS RN: 19752-55-7
M. Wt: 225.89 g/mol
InChI Key: DZHFFMWJXJBBRG-UHFFFAOYSA-N
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Patent
US04230642

Procedure details

1-Bromo-3,5-dichlorobenzene is reacted with magnesium in a solvent and acetone is added to react it with the reaction product and a mineral acid is added to hydrolyze the resulting α-(3,5-dichlorophenyl) isopropoxymagnesium bromide and then, the product is dehydrated to obtain 3,5-dichloro-α-methylstyrene. 3,5-Dichloro-α-methylstyrene is useful intermediate for various agricultural chemicals, medicines and dyes and also useful monomer for rubbers, plastics and resins.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
α-(3,5-dichlorophenyl) isopropoxymagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
BrC1C=C(Cl)C=C(Cl)C=1.[Mg].[Cl:11][C:12]1[CH:13]=[C:14]([C:19](O[Mg]Br)([CH3:21])[CH3:20])[CH:15]=[C:16]([Cl:18])[CH:17]=1>CC(C)=O>[Cl:11][C:12]1[CH:13]=[C:14]([CH:15]=[C:16]([Cl:18])[CH:17]=1)[C:19]([CH3:21])=[CH2:20]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC(=CC(=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Mg]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C
Step Two
Name
α-(3,5-dichlorophenyl) isopropoxymagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)C(C)(C)O[Mg]Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added
CUSTOM
Type
CUSTOM
Details
to react it with the reaction product
ADDITION
Type
ADDITION
Details
a mineral acid is added

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C(=C)C)C=C(C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.